molecular formula C7H5NOS B105590 Benziothiazolinone CAS No. 934-34-9

Benziothiazolinone

Cat. No. B105590
CAS RN: 934-34-9
M. Wt: 151.19 g/mol
InChI Key: YEDUAINPPJYDJZ-UHFFFAOYSA-N
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Patent
US04797399

Procedure details

To a solution of 3-[(1-piperazinyl)carbonylmethyl]-2-benzothiazolinone (3.0 g) in chloroform (50 ml) was added dropwise isoamyl nitrite (7.3 ml), for a period of 10 minutes below 20° C. The mixture was stirred for 18 hours at ambient temperature. Then, the reaction mixture was extracted with chloroform. The extract was washed with water, dried over magnesium sulfate and evaporated to give a crystalline product, which was recrystallized from a mixture of ethyl acetate and ethanol to give 3-[4-nitroso-1-piperazinyl)carbonylmethyl]-2-benzothiazolinone (2.54 g) as needles.
Name
3-[(1-piperazinyl)carbonylmethyl]-2-benzothiazolinone
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N1(C(C[N:10]2[C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=3[S:12][C:11]2=[O:19])=O)CCNCC1.N(OCCC(C)C)=O>C(Cl)(Cl)Cl>[S:12]1[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[NH:10][C:11]1=[O:19]

Inputs

Step One
Name
3-[(1-piperazinyl)carbonylmethyl]-2-benzothiazolinone
Quantity
3 g
Type
reactant
Smiles
N1(CCNCC1)C(=O)CN1C(SC2=C1C=CC=C2)=O
Name
Quantity
7.3 mL
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Then, the reaction mixture was extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a crystalline product, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from a mixture of ethyl acetate and ethanol

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
S1C(NC2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.54 g
YIELD: CALCULATEDPERCENTYIELD 155.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.